2-(Furan-2-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(Furan-2-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a furan ring attached to a piperidine ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as protection of functional groups, selective reactions to form the desired bonds, and deprotection to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like Lewis acids.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring and aldehyde group but lacks the piperidine ring.
Piperidine-1-carbaldehyde: Contains the piperidine ring and aldehyde group but lacks the furan ring.
Furan-2-ylmethanol: Similar structure but with an alcohol group instead of an aldehyde
Uniqueness
2-(Furan-2-yl)piperidine-1-carbaldehyde is unique due to the combination of the furan and piperidine rings with an aldehyde functional group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(furan-2-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c12-8-11-6-2-1-4-9(11)10-5-3-7-13-10/h3,5,7-9H,1-2,4,6H2 |
InChI Key |
LUYXNBWBRBXRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CO2)C=O |
Origin of Product |
United States |
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